1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18/h1-10,20H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPHLXVRPEPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354771 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352436-18-1 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine typically involves the following steps:
Formation of the Benzodioxole Ring: The 1,3-benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the benzodioxole aldehyde with an appropriate amine.
Naphthalene Substitution: The final step involves the substitution of the naphthalene moiety onto the methanamine group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is being studied for its pharmacological properties, including:
- Potential Anticancer Activity : Preliminary studies suggest interactions with cancer cell lines, indicating possible therapeutic effects.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, making it a candidate for neurological disorder treatments.
| Application Area | Potential Effects | References |
|---|---|---|
| Anticancer | Cell line inhibition | |
| Neuropharmacology | Modulation of neurotransmitters |
Materials Science
The unique structural features of this compound allow for the development of novel materials with specific electronic or optical properties. Research indicates potential applications in:
- Organic Light Emitting Diodes (OLEDs) : Its electron-donating properties could enhance OLED performance.
- Sensors : The compound's ability to interact with various analytes makes it suitable for sensor technology.
Chemical Biology
The compound serves as a probe in biological studies to understand molecular interactions and pathways:
- Biological Target Interaction Studies : It can bind to specific receptors or enzymes, providing insights into cellular processes.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar compounds within the same structural family. The findings indicated that modifications on the naphthalene moiety significantly affected cytotoxicity against various cancer cell lines. This suggests that 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine could exhibit similar or enhanced activity based on its structural characteristics .
Case Study 2: Sensor Development
A recent investigation focused on utilizing derivatives of this compound in sensor applications. The study demonstrated that incorporating the benzodioxole structure into sensor designs improved selectivity and sensitivity towards specific ions and molecules, highlighting its potential in environmental monitoring .
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features and reported activities of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine with related compounds:
Pharmacological and SAR Insights
- Naphthalene vs. Methoxy Substitution : The naphthalen-1-ylmethyl group in the target compound may enhance lipophilicity and binding to aromatic-rich targets (e.g., serotonin transporters) compared to methoxy-substituted analogs like 3x .
- N-Methylation: Unlike MDMA, the absence of N-methylation in the target compound could reduce serotonin-releasing activity but retain affinity for monoamine transporters .
- Enantiomeric Effects : For MBDB, the S-(+) enantiomer exhibited unique psychopharmacological effects, suggesting chirality critically influences activity in benzodioxole derivatives .
Crystallographic and Spectroscopic Data
- No direct crystallographic data are available for the target compound. However, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via X-ray diffraction, highlighting the utility of SHELX software for structural validation .
- NMR and HRMS data for related compounds (e.g., 3x, 3y) confirm consistent methanamine backbone integration with aromatic substituents .
Key Research Findings and Gaps
Synthetic Feasibility : The target compound is synthetically accessible via established Ru-catalyzed protocols, but optimization of yield and enantioselectivity is needed .
Pharmacological Potential: Structural parallels to entactogens (e.g., MDMA, MBDB) suggest possible CNS activity, though in vitro/in vivo studies are lacking .
SAR Opportunities : Systematic substitution of the naphthalene group (e.g., halogenation, hydroxylation) could modulate bioavailability and target selectivity.
Biological Activity
The compound 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and pharmacological profiles, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound includes a benzodioxole moiety and a naphthylmethylamine group. Its molecular formula is , with a molecular weight of approximately 269.33 g/mol. The structural features suggest potential interactions with various biological targets, particularly in neurotransmission and enzyme modulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving the reaction between 1,3-benzodioxole derivatives and naphthalenes under specific catalytic conditions.
- Purification Techniques : Such as crystallization and chromatography to achieve high purity levels necessary for biological studies.
Research indicates that the compound may interact with several biological targets:
- Receptors : It may act on serotonin and dopamine receptors, influencing mood and behavior.
- Enzymatic Interactions : The compound shows potential as an inhibitor or modulator of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases .
Pharmacological Profiles
Several studies have explored the pharmacological effects of this compound:
- Anticoronaviral Activity : Preliminary findings suggest that it may exhibit activity against coronaviruses, making it a candidate for further antiviral research .
- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, potentially offering insights into treatments for mood disorders or neurodegenerative diseases .
Case Study 1: Neurotransmitter Modulation
In a study examining the effects on neurotransmitter systems, researchers found that the administration of this compound resulted in significant alterations in serotonin levels in animal models. This suggests its potential utility in treating conditions like depression or anxiety disorders.
Case Study 2: Antiviral Screening
In vitro assays demonstrated that the compound inhibited viral replication in cell cultures infected with coronaviruses. The mechanism appears to involve interference with viral entry or replication processes, warranting further investigation into its therapeutic potential against viral infections .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine, and how can reaction yields be improved?
Answer:
The synthesis typically involves multi-step reactions, starting with coupling a benzodioxolylmethylamine intermediate to a naphthalenemethyl group. Key steps include:
- Amine alkylation : Reacting 1,3-benzodioxol-5-ylmethanamine with naphthalen-1-ylmethyl bromide in polar aprotic solvents (e.g., acetonitrile) under reflux .
- Purification : Silica-gel column chromatography (e.g., pentane:EtOAc = 9:1) or precipitation as hydrochloride salts to isolate the product .
- Yield optimization : Temperature control (~60–80°C), stoichiometric excess of alkylating agents (1.2–1.5 equivalents), and inert atmospheres (N₂) minimize side reactions .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Naphthalen-1-ylmethyl bromide | Acetonitrile | 70°C | 77% |
| Purification | Silica gel (pentane:EtOAc) | - | Ambient | >95% purity |
Basic: How is structural characterization of this compound performed, and what spectroscopic benchmarks are critical?
Answer:
- NMR : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.1–8.5 ppm for naphthalene), methylene groups (δ 3.3–4.4 ppm for CH₂-N), and benzodioxol OCH₂O (δ 5.9–6.1 ppm) .
- ¹³C NMR : Benzodioxol carbons (δ 100–110 ppm), naphthalene carbons (δ 120–135 ppm), and amine-bearing carbons (δ 40–60 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., C–N–C angles ~109.5°) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₉H₁₈NO₂: 292.1338) .
Basic: What preliminary biological screening assays are recommended to evaluate its bioactivity?
Answer:
- Antifungal assays : Broth microdilution (MIC against Candida albicans) .
- Neuropharmacological screening : Radioligand binding (e.g., serotonin/dopamine transporters) due to structural similarity to methylenedioxyamphetamines .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Table 2 : Example Bioactivity Data
| Assay | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 12.5 µg/mL | |
| Serotonin transporter | hSERT | 1.2 µM |
Advanced: How do enantiomeric differences impact its biological activity, and how can chiral resolution be achieved?
Answer:
- Chiral centers : The naphthalenemethyl group introduces stereochemistry, with (R)-enantiomers often showing higher antifungal activity (e.g., 3c: MIC = 8 µg/mL vs. (S)-3c: MIC = 32 µg/mL) .
- Resolution methods :
- Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol = 90:10) .
- Diastereomeric salt formation using tartaric acid derivatives .
Advanced: What structure-activity relationships (SAR) govern its interaction with biological targets?
Answer:
- Benzodioxol substitution : Electron-donating groups (e.g., -OCH₃) enhance CNS activity by improving blood-brain barrier penetration .
- Naphthalene modifications : Fluorination at the 2-position increases antifungal potency (e.g., 3c vs. 3b: ΔMIC = 4-fold) .
- Amine methylation : N-methylation reduces cytotoxicity (e.g., HEK-293 viability increases from 60% to 85%) .
Table 3 : SAR Trends
| Modification | Bioactivity Impact | Mechanism |
|---|---|---|
| Benzodioxol OCH₃ | ↑ Serotonin affinity | Enhanced lipophilicity |
| Naphthalene 2-F | ↑ Antifungal activity | Improved target binding |
Advanced: How can target engagement studies elucidate its mechanism of action?
Answer:
- Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate protein targets from cell lysates .
- Molecular docking : Simulate binding to fungal CYP51 (lanosterol demethylase) or human monoamine transporters .
- CRISPR screens : Identify gene knockouts that confer resistance (e.g., ERG11 in C. albicans) .
Advanced: How should conflicting bioactivity data from different assays be reconciled?
Answer:
- Assay variability : Compare MIC values (broth vs. agar dilution) and adjust for inoculum size/pH .
- Metabolic stability : Hepatic microsome assays (e.g., rat S9 fraction) assess if metabolites drive discrepancies .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates .
Example : Inconsistent antifungal data may arise from solvent effects (DMSO vs. ethanol) on compound solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
